(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL
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Overview
Description
2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomers, both of which are chiral . This compound is notable for its applications in the synthesis of other valuable chemicals, particularly in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pinanol can be synthesized through the oxidation of pinane in the presence of a base, such as sodium hydroxide, and a free radical initiator like azobisisobutyronitrile. Oxygen is introduced into a mixture of pinane, base, and initiator until the desired yield of pinanol is obtained. The pinanol is then recovered through extraction and distillation .
Industrial Production Methods: Industrial production of 2-pinanol often involves the autoxidation of pinane with air to produce cis- and trans-2-pinane hydroperoxide, which is subsequently deoxygenated to yield 2-pinanol . Another method involves the thermal isomerization of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) and specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:
Oxidation: Conversion to 2-pinane hydroperoxide.
Reduction: Deoxygenation to yield pinane.
Isomerization: Thermal isomerization to linalool
Common Reagents and Conditions:
Oxidation: Sodium hydroxide and azobisisobutyronitrile as initiators.
Isomerization: High temperatures (350-600°C) and specific catalysts.
Major Products:
Linalool: A key product formed through the thermal isomerization of 2-pinanol.
Unsaturated hydrocarbons: By-products of the isomerization process.
Scientific Research Applications
2-Pinanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other terpenoids and fine chemicals.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and vitamins.
Mechanism of Action
The mechanism of action of 2-pinanol involves the opening of the pinane ring in an intramolecular reaction. This process is crucial for the formation of linalool, a valuable fragrance compound. The isomerization of 2-pinanol to linalool is highly selective and involves specific reaction conditions to optimize yield and minimize by-products .
Comparison with Similar Compounds
Pinane: The precursor to 2-pinanol.
Linalool: A product of 2-pinanol isomerization.
Other Terpenoids: Compounds like menthol and camphor share structural similarities with 2-pinanol.
Uniqueness: 2-Pinanol is unique due to its ability to undergo selective isomerization to linalool, making it a valuable intermediate in the fragrance and flavor industries. Its chiral nature and the existence of both cis and trans isomers add to its distinctiveness .
Properties
Molecular Formula |
C10H18O |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
InChI Key |
YYWZKGZIIKPPJZ-KHQFGBGNSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C[C@H]1C2(C)C)O |
Canonical SMILES |
CC1(C2CCC(C1C2)(C)O)C |
Origin of Product |
United States |
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